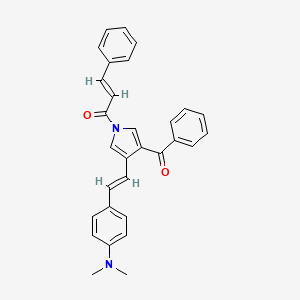
Cox-2/lox-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/lox-IN-1 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole/Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Aryl Amide Formation: The indole or indazole core is then coupled with benzoic acid derivatives using coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/lox-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Cox-2/lox-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and LOX pathways.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs with dual inhibitory action.
Mécanisme D'action
Cox-2/lox-IN-1 exerts its effects by binding to the active sites of both COX-2 and LOX enzymes, thereby inhibiting their catalytic activities. This dual inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the cyclooxygenase and lipoxygenase pathways, which are crucial for the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties but lacks LOX inhibition.
Zileuton: A selective 5-LOX inhibitor used for asthma treatment but does not inhibit COX-2.
Indomethacin: A non-selective COX inhibitor with significant gastrointestinal side effects.
Uniqueness
Cox-2/lox-IN-1 is unique due to its dual inhibitory action on both COX-2 and LOX enzymes, providing a broader anti-inflammatory effect with potentially fewer side effects compared to selective inhibitors .
Propriétés
Formule moléculaire |
C30H26N2O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(E)-1-[3-benzoyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+ |
Clé InChI |
DJOUJMHEDWBZJY-FLSFTJJESA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)

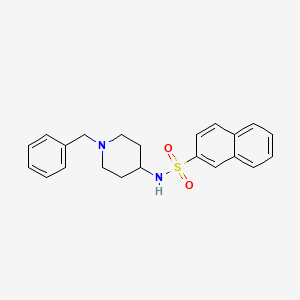
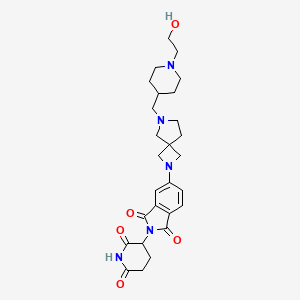

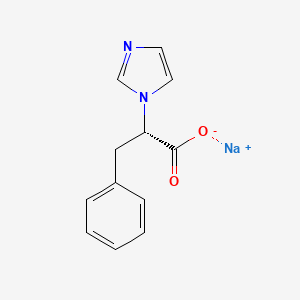
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
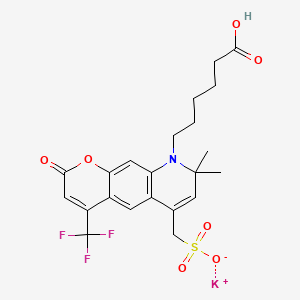

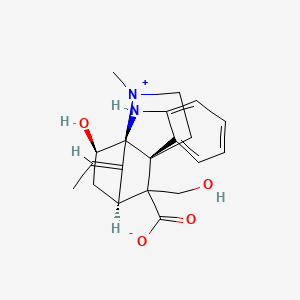
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
